(2,6-Dimethylpiperidin-4-yl)methanol hydrochloride

Description

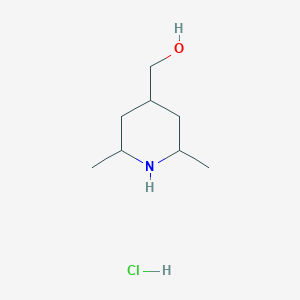

(2,6-Dimethylpiperidin-4-yl)methanol hydrochloride is a piperidine derivative characterized by a six-membered nitrogen-containing ring with methyl substituents at the 2- and 6-positions and a hydroxymethyl group at the 4-position. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

(2,6-dimethylpiperidin-4-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-6-3-8(5-10)4-7(2)9-6;/h6-10H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWORMWBIOQYWNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1)C)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylpiperidin-4-yl)methanol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2,6-dimethylpiperidine.

Hydroxymethylation: The piperidine derivative undergoes hydroxymethylation, where a hydroxymethyl group (-CH2OH) is introduced at the 4-position of the piperidine ring.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

The reaction conditions often include controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Large-scale Hydroxymethylation: Utilizing automated systems to control the addition of reagents and maintain optimal reaction conditions.

Purification: The crude product is purified using crystallization or distillation techniques to obtain the desired purity.

Quality Control: Rigorous testing is conducted to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylpiperidin-4-yl)methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group, resulting in the formation of 2,6-dimethylpiperidin-4-one.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: 2,6-Dimethylpiperidin-4-one.

Reduction: Various reduced derivatives depending on the specific conditions.

Substitution: A wide range of substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : (2,6-Dimethylpiperidin-4-yl)methanol hydrochloride

- Molecular Formula : C₈H₁₇ClN₄O

- CAS Number : 1186319-08-3

- Molecular Weight : 143.23 g/mol

- Physical Form : White solid

- Purity : ≥97%

The compound's structure features a piperidine ring substituted with two methyl groups at the 2 and 6 positions and a hydroxymethyl group at the 4 position, which contributes to its biological activity.

Anticancer Research

Recent studies have highlighted the potential of this compound as a scaffold for developing anticancer agents. It has been involved in the synthesis of inhibitors targeting various cancer-related proteins. For instance, derivatives of this compound have shown promise as inhibitors of histone methyltransferase EZH2, which is implicated in B-cell lymphomas . The optimization of these derivatives has led to compounds that demonstrate significant cellular potency and selectivity in preclinical models.

Neuropharmacology

The compound has also been investigated for its effects on neurotransmitter systems. It has been linked to the modulation of serotonin receptors, particularly in the context of cognitive enhancement and neuroprotection. Studies indicate that compounds based on this structure can exhibit antagonistic activity on 5-HT receptors, which may be beneficial in treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's .

Synthesis of Complex Molecules

This compound serves as a versatile building block in synthetic organic chemistry. Its ability to undergo various chemical transformations makes it suitable for synthesizing more complex molecules. For example, it can be utilized in palladium-mediated reactions to construct indole-piperidine hybrids, which are valuable in drug discovery . The compound's reactivity allows for the introduction of diverse functional groups, facilitating the development of new pharmacophores.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which (2,6-Dimethylpiperidin-4-yl)methanol hydrochloride exerts its effects depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, altering their activity and influencing biochemical pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, contributing to its reactivity and functionality.

Comparison with Similar Compounds

(a) 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0)

- Structure : Features a diphenylmethoxy group at the 4-position instead of a hydroxymethyl group.

- Physicochemical Properties: Molecular weight: 303.83 g/mol (C₁₈H₂₁NO·HCl) . Acute toxicity: Classified as harmful (delayed effects upon inhalation, ingestion, or dermal exposure) . Environmental impact: Limited data on biodegradability or bioaccumulation .

- Key Differences: The bulky diphenylmethoxy group reduces water solubility compared to the hydroxymethyl group in (2,6-dimethylpiperidin-4-yl)methanol hydrochloride. This substitution also alters pharmacological activity, as diphenylmethoxy derivatives are often associated with central nervous system (CNS) modulation .

(b) 4-Hydroxy-2,2-dimethylpiperidine Hydrochloride

- Structure : Contains a hydroxyl group at the 4-position and dimethyl groups at the 2- and 2-positions (vs. 2,6-dimethyl in the target compound).

- Key Differences : The positional isomerism of methyl groups affects ring puckering dynamics. Cremer and Pople’s ring puckering coordinates suggest that 2,6-dimethyl substitution induces a distinct conformational profile compared to 2,2-dimethyl analogs, influencing receptor binding or catalytic interactions .

Pharmacologically Active Analogs

(a) Cetirizine Hydrochloride Derivatives

- Example: 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol (a cetirizine precursor).

- Structure: Incorporates a chlorophenyl-benzyl group and ethanol side chain.

- Key Differences: The ethanol side chain in cetirizine derivatives enhances H1-antihistamine activity, whereas the hydroxymethyl group in this compound may prioritize solubility over direct receptor antagonism .

(b) Piperidine-Based Antihistamines

- Example : (2-Methyl-benzyl)-piperidin-4-ylmethyl-amine hydrochloride (CAS 1289388-35-7).

- Structure : Combines a benzyl group with a methylamine side chain.

- Key Differences : The benzyl group enhances lipophilicity, favoring blood-brain barrier penetration, while the hydroxymethyl group in the target compound likely reduces CNS activity .

Physicochemical and Toxicological Comparison

| Property | (2,6-Dimethylpiperidin-4-yl)methanol HCl | 4-(Diphenylmethoxy)piperidine HCl | 4-Hydroxy-2,2-dimethylpiperidine HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | ~250–300 (estimated) | 303.83 | ~250–300 (estimated) |

| Water Solubility | Moderate (HCl salt) | Low (bulky substituents) | Moderate |

| Acute Toxicity | Not reported | Harmful (delayed effects) | Not reported |

| Environmental Persistence | Unknown | Limited data | Unknown |

Biological Activity

(2,6-Dimethylpiperidin-4-yl)methanol hydrochloride is a chemical compound with potential applications in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C9H20ClN

- Molecular Weight : 177.72 g/mol

- CAS Number : 1002700-29-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which may play a role in cancer therapy and neuroprotection.

- Receptor Binding : It can interact with neurotransmitter receptors, potentially influencing neurotransmission and offering therapeutic benefits in neurological disorders.

Biological Activity Overview

Case Study 1: Anticancer Activity

In a study investigating the effects of piperidine derivatives on cancer cell lines, this compound was shown to induce apoptosis in FaDu hypopharyngeal tumor cells. The compound demonstrated better cytotoxicity compared to standard treatments like bleomycin, highlighting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Research has indicated that compounds similar to this compound can inhibit both AChE and butyrylcholinesterase (BuChE) enzymes. This dual inhibition is crucial for enhancing cholinergic transmission in Alzheimer's disease models, suggesting that this compound may offer therapeutic benefits for neurodegenerative conditions .

Case Study 3: Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against various bacteria. In vitro studies revealed that it exhibited significant antibacterial activity, indicating its potential use in developing new antimicrobial agents .

Research Findings

- Cytotoxicity Assays : In vitro assays showed that this compound significantly reduced cell viability in several cancer cell lines at micromolar concentrations.

- Mechanistic Studies : Further investigations into the mechanism revealed that the compound triggers apoptotic pathways through the activation of caspases and modulation of BCL-2 family proteins .

- Pharmacokinetics : Studies on the pharmacokinetic profile indicated favorable absorption and distribution characteristics, making it a candidate for further development into therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.